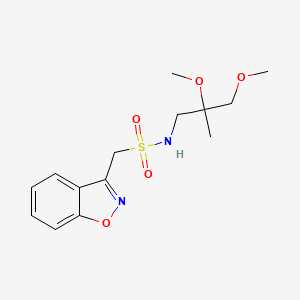

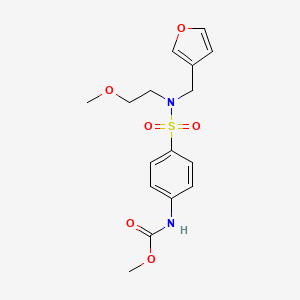

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide, also known as BZML, is a sulfonamide compound that has been found to have potential in various scientific research applications.

Scientific Research Applications

Catalytic Asymmetric Synthesis

A study by Wipf and Wang (2002) introduced 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. This research indicates the potential of related compounds in enhancing the efficiency and selectivity of catalytic processes, which could be relevant for the development of pharmaceuticals and fine chemicals (Wipf & Wang, 2002).

Organic Synthesis Techniques

Kumar, Rudrawar, and Chakraborti (2008) demonstrated a highly effective catalyst method for one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids. This study showcases the versatility of benzoxazole derivatives in synthetic chemistry, highlighting their potential utility in creating complex molecular architectures, which could be applicable to the synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide (Kumar et al., 2008).

Structural Studies

Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, analyzing the effect of substitution on supramolecular assembly through X-ray powder diffraction. While focused on a different class of compounds, this study underscores the importance of structural analysis in understanding the properties and potential applications of complex molecules, relevant to conducting similar analyses on the target compound (Dey et al., 2015).

Selective Mesylation

Kim et al. (1999) found 1H-Benzotriazol-1-yl methanesulfonate to be an effective reagent in selective mesylation, differentiating amino groups. This demonstrates the role of related compounds in selective organic synthesis reactions, which may offer insights into functionalizing the benzoxazole derivative of interest (Kim et al., 1999).

properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-14(20-3,10-19-2)9-15-22(17,18)8-12-11-6-4-5-7-13(11)21-16-12/h4-7,15H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKYWTZLYYPKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=NOC2=CC=CC=C21)(COC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)

![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)

![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)